molecular formula C21H26N2O3 B5063882 [2-[1-(Furan-2-ylmethyl)piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone

[2-[1-(Furan-2-ylmethyl)piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone

Cat. No.: B5063882
M. Wt: 354.4 g/mol
InChI Key: CSPCAPQDZQCREP-UHFFFAOYSA-N
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Description

[2-[1-(Furan-2-ylmethyl)piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a furan ring, a piperidine ring, and a pyrrolidine ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[1-(Furan-2-ylmethyl)piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone typically involves multiple steps, starting with the preparation of the furan-2-ylmethyl piperidine intermediate. This intermediate is then reacted with a phenyl-pyrrolidin-1-ylmethanone derivative under specific conditions to yield the final product. Common reagents used in these reactions include various solvents, catalysts, and protective groups to ensure the desired selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

[2-[1-(Furan-2-ylmethyl)piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form different derivatives.

    Reduction: The piperidine and pyrrolidine rings can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the piperidine ring can produce piperidines with varying degrees of saturation.

Scientific Research Applications

Chemistry

In chemistry, [2-[1-(Furan-2-ylmethyl)piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with different biological targets makes it a valuable tool for investigating cellular processes and mechanisms.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its interactions with specific molecular targets can be harnessed to develop new drugs for treating various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemicals. Its versatility and reactivity make it suitable for various applications, including the production of polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of [2-[1-(Furan-2-ylmethyl)piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes and receptors. By binding to these targets, the compound can modulate their activity and influence various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-[1-(Furan-2-ylmethyl)piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone apart from similar compounds is its unique combination of the furan, piperidine, and pyrrolidine rings. This structural diversity allows for a wide range of chemical reactions and applications, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

[2-[1-(furan-2-ylmethyl)piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c24-21(23-11-3-4-12-23)19-7-1-2-8-20(19)26-17-9-13-22(14-10-17)16-18-6-5-15-25-18/h1-2,5-8,15,17H,3-4,9-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSPCAPQDZQCREP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC=C2OC3CCN(CC3)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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